4-chlorophenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate
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Description
4-chlorophenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate is a useful research compound. Its molecular formula is C16H11Cl3N2O4S and its molecular weight is 433.68. The purity is usually 95%.
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Scientific Research Applications
Antimalarial and Anticancer Potential
Novel pyrazole derivatives, including structures related to the specified compound, have been synthesized and evaluated for their antimalarial activity. For example, Shaikh et al. (2021) synthesized 4-acylhydrazone-5-pyrazolones and their zinc(II) metal complexes, showing decent outcomes in vitro for antimalarial activity. This suggests potential applications in developing antimalarial drugs (Shaikh et al., 2021). Additionally, Hafez et al. (2016) explored novel pyrazole derivatives for their antimicrobial and anticancer activity, finding some compounds with higher anticancer activity than reference drugs, highlighting the chemical's promise in cancer therapy research (Hafez et al., 2016).
Material Science Applications
Zeng et al. (2020) investigated the doping of Poly(3,4‐ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) with dopamine hydrochloride, which interacts with sulfonic acid groups, enhancing conductivity and work function. This improved performance in organic solar cells hints at potential uses of related compounds in electronics and energy materials (Zeng et al., 2020).
Molecular Docking and Synthesis for Drug Development
The synthesis and evaluation of related pyrazole derivatives for their interaction with biological targets are an ongoing area of research. For instance, Putri et al. (2021) synthesized a pyrazoline derivative and investigated its anti-breast cancer potential through molecular docking studies, indicating the role of such compounds in drug discovery and development (Putri et al., 2021).
Properties
IUPAC Name |
(4-chlorophenyl) 4-(4,5-dichloro-2-methylpyrazol-3-yl)oxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3N2O4S/c1-21-16(14(18)15(19)20-21)24-11-6-8-13(9-7-11)26(22,23)25-12-4-2-10(17)3-5-12/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWYFOMBNMQSEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)Cl)Cl)OC2=CC=C(C=C2)S(=O)(=O)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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